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Compound of Interest

Compound Name:
Ethyl 4-(4-chlorophenyl)-2,4-

dioxobutanoate

Cat. No.: B1581720 Get Quote

An In-depth Technical Guide to Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate

This guide provides a comprehensive technical overview of Ethyl 4-(4-chlorophenyl)-2,4-
dioxobutanoate, a versatile chemical intermediate. We will delve into its molecular structure,

physicochemical properties, a robust synthetic pathway, and its significant potential as a

precursor in the synthesis of complex molecules, particularly heterocyclic scaffolds relevant to

drug discovery.

Core Molecular Profile: Structure and Identifiers
Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate is a β,δ-diketo ester. Its structure is

characterized by a central butanoate chain functionalized with two ketone groups at the C2 and

C4 positions, an ethyl ester, and a 4-chlorophenyl group attached to the C4 ketone. This

arrangement of functional groups makes it a highly valuable and reactive building block in

organic synthesis.

The definitive identification of this compound is established through its unique chemical

identifiers.
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Identifier Value Source

Molecular Formula C12H11ClO4 [1][2]

IUPAC Name
ethyl 4-(4-chlorophenyl)-2,4-

dioxobutanoate
[2]

CAS Number 5814-38-0 [3]

Molecular Weight 254.67 g/mol [2]

SMILES
CCOC(=O)C(=O)CC(=O)C1=C

C=C(C=C1)Cl
[1]

InChI

InChI=1S/C12H11ClO4/c1-2-

17-12(16)11(15)7-10(14)8-3-5-

9(13)6-4-8/h3-6H,2,7H2,1H3

[1]

InChIKey
BDFNRYGGOPNIAG-

UHFFFAOYSA-N
[1]

Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, storage, and

application in reactions. Below is a summary of the known and predicted properties for Ethyl 4-
(4-chlorophenyl)-2,4-dioxobutanoate.

Property Value Notes

Melting Point 61-62.5 °C (decomposition)

Boiling Point 392.8 ± 22.0 °C (Predicted)

Appearance Solid Inferred from melting point

XLogP (Predicted) 2.5 A measure of lipophilicity.[1]

Synthesis via Mixed Claisen Condensation
The most logical and efficient synthesis of Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate is a

mixed (or crossed) Claisen condensation.[4][5] This powerful carbon-carbon bond-forming
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reaction is ideal for coupling a ketone with an ester.

Mechanistic Rationale
The strategy involves the reaction between 4'-chloroacetophenone and a non-enolizable ester,

diethyl oxalate.[5]

Nucleophile (Donor): 4'-chloroacetophenone possesses acidic α-protons, which can be

abstracted by a strong base to form a nucleophilic enolate.

Electrophile (Acceptor): Diethyl oxalate lacks α-protons and therefore cannot self-condense,

making it an excellent electrophilic partner.[5]

Base Selection: Sodium ethoxide is the base of choice. Using an alkoxide that matches the

alkyl group of the ester (ethoxide for an ethyl ester) is crucial to prevent transesterification, a

competing side reaction that would lead to a mixture of products.[4] The base must be used

in a stoichiometric amount because the final deprotonation of the β-keto ester product is the

thermodynamic driving force for the reaction.[4]

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis via Claisen condensation.

Experimental Protocol
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This protocol is a representative procedure based on established chemical principles.

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic

stirrer, reflux condenser, and a nitrogen inlet, add absolute ethanol (200 mL). Carefully add

sodium metal (1.0 eq) in small portions to generate sodium ethoxide in situ. Allow the mixture

to stir until all the sodium has dissolved.

Addition of Reactants: Cool the freshly prepared sodium ethoxide solution to 0-5 °C in an ice

bath. Add 4'-chloroacetophenone (1.0 eq) dropwise, followed by the dropwise addition of

diethyl oxalate (1.1 eq).

Reaction: After the addition is complete, allow the reaction mixture to warm to room

temperature and then heat to a gentle reflux for 4-6 hours. Monitor the reaction progress

using Thin Layer Chromatography (TLC).

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature

and pour it into a beaker containing ice and concentrated hydrochloric acid (to pH ~2-3). The

acidic workup neutralizes the enolate and any remaining base, causing the product to

precipitate.

Purification: Collect the precipitated solid by vacuum filtration and wash with cold water. The

crude product can be further purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water) to yield pure Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate.

Structural Elucidation and Spectroscopic Signature
Keto-Enol Tautomerism
A key structural feature of β-dicarbonyl compounds is their existence as an equilibrium mixture

of keto and enol tautomers. This equilibrium is fundamental to their reactivity and is readily

observable by NMR spectroscopy. The enol form is stabilized by intramolecular hydrogen

bonding and conjugation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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